molecular formula C9H8BrClO2 B3026762 Ethyl 3-Bromo-5-chlorobenzoate CAS No. 1095274-55-7

Ethyl 3-Bromo-5-chlorobenzoate

Cat. No. B3026762
CAS RN: 1095274-55-7
M. Wt: 263.51
InChI Key: PQIMKYGTOMCPME-UHFFFAOYSA-N
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Description

Ethyl 3-Bromo-5-chlorobenzoate is a compound that is related to various research areas, including the synthesis of insecticides, pharmaceuticals, and materials with specific chemical properties. While the provided papers do not directly discuss Ethyl 3-Bromo-5-chlorobenzoate, they do provide insights into similar compounds and their synthesis, molecular structure, and reactivity, which can be extrapolated to understand Ethyl 3-Bromo-5-chlorobenzoate.

Synthesis Analysis

The synthesis of related bromo- and chloro-substituted compounds is well-documented. For instance, Ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, an intermediate of a new insecticide, was synthesized from a pyrazolidine derivative through esterification and bromination, achieving high yield and purity . Similarly, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was synthesized via a Knoevenagel condensation reaction . These methods could potentially be adapted for the synthesis of Ethyl 3-Bromo-5-chlorobenzoate.

Molecular Structure Analysis

The molecular structure and reactivity of bromo- and chloro-substituted compounds have been studied using various techniques. Single-crystal X-ray diffraction (SCXRD) and computational methods such as Density Functional Theory (DFT) have been employed to understand the solid-state structure and intermolecular interactions . These methods could be applied to Ethyl 3-Bromo-5-chlorobenzoate to gain insights into its molecular conformation and stability.

Chemical Reactions Analysis

The reactivity of halogenated compounds is of significant interest. For example, Ethyl 4-bromo-3-oxobutanoate reacts with diethyl malonate and other nucleophiles to form various products . The presence of bromo and chloro groups in Ethyl 3-Bromo-5-chlorobenzoate suggests that it may also participate in similar nucleophilic substitution reactions, which could be explored for the synthesis of diverse derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated esters are influenced by their functional groups. The presence of bromo and chloro substituents can affect the compound's boiling point, density, solubility, and reactivity. The papers provided do not directly discuss the properties of Ethyl 3-Bromo-5-chlorobenzoate, but studies on similar compounds, such as the analysis of ethyl 4-hydrazinobenzoate hydrochloride , can provide a basis for predicting the properties of Ethyl 3-Bromo-5-chlorobenzoate.

Scientific Research Applications

Synthesis of Pharmaceuticals and Chemical Intermediates

Ethyl 3-Bromo-5-chlorobenzoate serves as a significant intermediate in the synthesis of various pharmaceuticals and chemical compounds. It has been utilized in the synthesis of diverse molecules, including SK&F 106686, an angiotension II antagonist, through unique phase transfer catalyzed reactions (Pridgen et al., 1998). Additionally, it plays a role in the synthesis of Dapagliflozin, an antidiabetic drug, demonstrating its versatility in drug development (Yafei, 2011).

Catalysis and Chemical Reactions

In the field of catalysis, ethyl 3-Bromo-5-chlorobenzoate is used in reactions involving diethyl malonate and methyl cyanoacetate, showcasing its adaptability in various chemical processes (Kato et al., 1978). This compound's derivatives also find applications in metal-organic frameworks (MOFs) for high-performance catalysis, highlighting its utility in advanced material science (Huang et al., 2017).

Enantiomeric Resolution and Simulation Studies

Ethyl 3-Bromo-5-chlorobenzoate also plays a crucial role in enantiomeric resolution and simulation studies, essential for understanding the behavior of chiral molecules in various matrices (Ali et al., 2016).

Synthesis of Agrochemicals

In agrochemistry, this compound serves as an intermediate in the synthesis of new insecticides like chlorantraniliprole (Zhi-li, 2007). This underscores its importance in developing effective agricultural chemicals.

Safety and Hazards

Ethyl 3-Bromo-5-chlorobenzoate may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . Protective clothing, gloves, and eye/face protection should be worn when handling this compound .

Mechanism of Action

Mode of Action

Based on its structure, it can be inferred that it may undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound and its targets, potentially altering their function.

Biochemical Pathways

The specific biochemical pathways affected by Ethyl 3-Bromo-5-chlorobenzoate are currently unknown. Given its potential for reactions at the benzylic position, it may influence pathways involving bromination, substitution, and oxidation . The downstream effects of these pathway alterations would depend on the specific context and targets involved.

Pharmacokinetics

It has been suggested that this compound has high gastrointestinal absorption and is bbb permeant . It is also suggested to be a CYP1A2 inhibitor . These properties could impact the compound’s bioavailability and its overall pharmacological effects.

Result of Action

Given its potential for reactions at the benzylic position, it may induce changes in target molecules that alter their function . The specific effects would depend on the nature of the targets and the context in which the compound is acting.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 3-Bromo-5-chlorobenzoate. For instance, it has been noted that this compound forms explosive mixtures with air on intense heating . Therefore, the physical and chemical environment in which the compound is stored and used can impact its stability and reactivity.

properties

IUPAC Name

ethyl 3-bromo-5-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIMKYGTOMCPME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201306265
Record name Ethyl 3-bromo-5-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201306265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1095274-55-7
Record name Ethyl 3-bromo-5-chlorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1095274-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-bromo-5-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201306265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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